molecular formula C17H17N5O2 B15101655 N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15101655
M. Wt: 323.35 g/mol
InChI Key: PUDKRZPLLUROIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-methyltetrazole substituent at the 2-position of the benzamide core and a 4-methoxybenzyl group attached to the amide nitrogen. Tetrazoles are nitrogen-rich heterocycles valued for their metabolic stability, hydrogen-bonding capacity, and role in bioisosteric replacements (e.g., carboxylic acids) .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)16-6-4-3-5-15(16)17(23)18-11-13-7-9-14(24-2)10-8-13/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

PUDKRZPLLUROIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through a coupling reaction between the tetrazole derivative and a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of the Methoxybenzyl Group: The final step involves the alkylation of the benzamide with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The methoxybenzyl and benzamide moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Insights :

  • Tetrazoles exhibit superior metabolic stability compared to thiadiazoles or isoxazoles due to their resistance to enzymatic degradation .
  • Thiazole and thiadiazole derivatives often show enhanced π-π interactions with biological targets but may suffer from lower solubility .

Substituent Effects on Physicochemical Properties

The 4-methoxybenzyl group in the target compound contrasts with substituents in analogs:

Compound Substituent Impact on Properties Reference
This compound 4-Methoxybenzyl Increased lipophilicity (logP ~2.5–3.0*); moderate solubility in polar solvents.
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Ethyl ester Higher solubility due to ester group; reduced membrane permeability.
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a-j) Nitro and benzothiazole Nitro group increases electron deficiency; benzothiazole enhances antimicrobial activity.

Key Insights :

  • The 4-methoxybenzyl group balances lipophilicity and solubility, favoring passive diffusion across biological membranes compared to polar esters or nitro groups .
  • Bulky substituents (e.g., benzyl in ) may hinder target binding but improve selectivity .

Key Insights :

  • Antimicrobial and enzyme-inhibitory activities in analogs highlight the importance of heterocycle-substituent synergy .

Key Insights :

  • The target compound’s synthesis would likely require similar condensation or cycloaddition steps, with yields comparable to (70–80%) .

Biological Activity

N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of research findings.

1. Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of benzamide derivatives with tetrazole precursors. The synthesis typically involves:

  • Reagents : 4-Methoxybenzyl chloride, 5-methyl-1H-tetrazole, and appropriate solvents.
  • Conditions : Reactions are often conducted under controlled temperatures with stirring to ensure complete conversion.

The resulting compound has a unique structure characterized by the presence of both the methoxybenzyl and tetrazole moieties, which contribute to its biological activity.

2.1 Antitumor Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, studies have shown that related tetrazole derivatives possess cytotoxic effects against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
24aHCT-151.61
24bA-431<1.98

The structure-activity relationship (SAR) suggests that the presence of electron-donating groups like methoxy enhances the cytotoxicity of the compound against cancer cells .

2.2 Anticonvulsant Activity

In addition to antitumor effects, tetrazole derivatives have been investigated for their anticonvulsant properties. For example, certain analogs have demonstrated efficacy in reducing seizure activity in animal models. The SAR analysis indicates that modifications in the phenyl ring influence anticonvulsant potency significantly .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Some studies suggest that tetrazole-containing compounds inhibit enzymes involved in tumor progression.
  • Receptor Interaction : The compound may also exhibit activity by modulating neurotransmitter receptors relevant in seizure disorders.

4. Case Studies

Several studies have been conducted to evaluate the biological activities of similar compounds:

Case Study 1: Antitumor Efficacy

A study evaluated a series of tetrazole derivatives for their cytotoxic effects on human glioblastoma cells. The results indicated that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Anticonvulsant Screening

In a separate investigation, a library of tetrazole-based compounds was screened for anticonvulsant activity using the maximal electroshock seizure test (MEST). Several compounds demonstrated significant protective effects, suggesting potential therapeutic applications in epilepsy treatment.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in oncology and neurology. Ongoing studies aimed at elucidating its mechanism of action and optimizing its structure could lead to the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. For example, the tetrazole moiety can be introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. The 4-methoxybenzyl group is often appended via nucleophilic substitution or reductive amination. Key optimizations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for tetrazole formation .
  • Catalysts : Lewis acids like ZnCl₂ improve cycloaddition efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity. For example, the methoxybenzyl group’s singlet (~δ 3.8 ppm) and tetrazole’s absence of aromatic protons are diagnostic .
  • X-Ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values) for this compound be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Structural Reanalysis : Use DFT calculations to assess tautomeric forms of the tetrazole ring, which may alter binding affinity .
  • Metabolite Screening : LC-MS/MS identifies potential metabolic byproducts that interfere with activity .

Q. What computational strategies are effective for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide can model interactions with enzymes (e.g., kinases), prioritizing hydrogen bonds between the tetrazole and catalytic residues .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) .

Q. How can crystallization conditions be optimized to obtain high-quality crystals for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixtures of DCM/methanol (3:1) or acetone/water for slow nucleation .
  • Temperature Gradients : Gradual cooling (0.5°C/hr) from 40°C to 4°C reduces disorder .
  • Additives : 5% glycerol or 10 mM MgCl₂ improves crystal lattice packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.